molecular formula C18H17ClN2O2 B5149357 N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B5149357
M. Wt: 328.8 g/mol
InChI Key: BJNJFJGRQZGYAS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and sedative effects.

Mechanism of Action

N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts by selectively inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission and a reduction in neuronal excitability. This results in the anxiolytic, anticonvulsant, and sedative effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This results in a reduction in neuronal excitability, which is responsible for the anxiolytic, anticonvulsant, and sedative effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system. However, one limitation is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in addiction, particularly in reducing the consumption of drugs of abuse. Another area of interest is its potential use as an adjunctive therapy in the treatment of refractory epilepsy. Additionally, further studies are needed to evaluate its safety and efficacy in humans and to optimize its dosing regimen.

Synthesis Methods

N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrrolidine ring, followed by the introduction of the chlorophenyl and methylphenyl groups, and finally, the carboxamide moiety. The process has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that this compound has potent anticonvulsant and anxiolytic effects in animal models, and it has also been shown to reduce alcohol and cocaine consumption in rats. Clinical trials are currently underway to evaluate its safety and efficacy in humans.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-2-8-16(9-3-12)21-11-13(10-17(21)22)18(23)20-15-6-4-14(19)5-7-15/h2-9,13H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNJFJGRQZGYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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